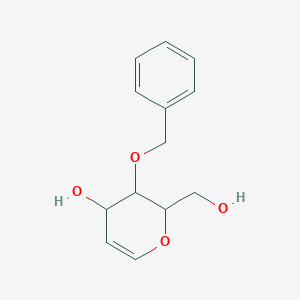
Desfluorocitalopram
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluorocitalopram is a chemical compound known for its structural similarity to citalopram, a widely used antidepressant. It is chemically identified as 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride . This compound is often studied as an impurity or degradation product of citalopram and is used in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desfluorocitalopram can be synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride and dimethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize impurities and by-products, often involving rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Desfluorocitalopram undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds, which are often analyzed using techniques like HPLC and NMR .
Aplicaciones Científicas De Investigación
Desfluorocitalopram is used in various scientific research applications, including:
Analytical Chemistry: As a reference standard for the analysis of citalopram and its impurities.
Pharmaceutical Research: Studying the stability and degradation pathways of citalopram.
Biological Studies: Investigating the pharmacokinetics and metabolism of citalopram analogs.
Industrial Applications: Quality control and method validation in the production of citalopram
Mecanismo De Acción
The mechanism of action of desfluorocitalopram is presumed to be similar to that of citalopram, which involves the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter and various serotonin receptors in the central nervous system .
Comparación Con Compuestos Similares
Desfluorocitalopram is compared with other selective serotonin reuptake inhibitors (SSRIs) such as:
Citalopram: The parent compound, known for its antidepressant effects.
Escitalopram: The S-enantiomer of citalopram, more potent and selective.
Fluoxetine, Sertraline, Paroxetine: Other SSRIs with varying pharmacokinetic properties and side effect profiles
Uniqueness: this compound is unique due to the absence of the fluorine atom present in citalopram, which may influence its pharmacological properties and metabolic pathways .
Propiedades
Número CAS |
1026009-77-7 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C20H22N2O/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20/h3-5,7-10,13H,6,11-12,15H2,1-2H3 |
Clave InChI |
DCABXDIJRCWHAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)





![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)



![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)
